molecular formula C7H5F3N2O3 B2500076 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine CAS No. 72617-81-3

5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B2500076
CAS No.: 72617-81-3
M. Wt: 222.123
InChI Key: INIFPOGCBCXTPR-UHFFFAOYSA-N
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Description

5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine is a useful research compound. Its molecular formula is C7H5F3N2O3 and its molecular weight is 222.123. The purity is usually 95%.
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Scientific Research Applications

Thermal Intramolecular Hydroxylation Reactions

5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine and its derivatives have been studied for their potential in thermal intramolecular hydroxylation reactions. Researchers found that heating these compounds in an inert solvent can lead to the formation of hydroxylated pyridine derivatives through intramolecular oxygen transfer. This process opens up possibilities for further chemical transformations, expanding the scope of phenol to catechol conversions (Sammes, Serra-Errante, & Tinker, 1979).

Molecular Orbital Study

The molecular structure and characteristics of this compound analogs have been explored through experimental and theoretical methods, including X-ray crystallography and molecular orbital calculations. Such studies provide insights into the conformational aspects and electronic properties of these compounds, which are crucial for understanding their reactivity and potential applications in various chemical reactions (Amato et al., 1989).

Synthesis and Chemical Transformations

Research has also focused on the synthesis and subsequent chemical transformations of 5-Nitro-2-pyridone derivatives. These studies have led to the discovery of new methods for producing structurally complex compounds, such as oxazolo[3,2-a]pyridinium salts and their reactions with various nucleophiles. These findings are significant for the development of new synthetic pathways in organic chemistry (Bush & Babaev, 2003).

Synthesis of Related Compounds

The synthesis of related compounds, such as 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, has been explored, highlighting the versatility of this compound derivatives in synthetic organic chemistry. These studies contribute to a deeper understanding of how structural modifications can lead to new compounds with potentially useful properties (Xu Jun, 2011).

Excited State Studies

The excited states of hydrazo-compounds, including derivatives of this compound, have been examined to understand their electronic absorption and emission spectra. Such research is essential for applications in materials science, especially in the development of new photoluminescent materials (Michalski et al., 2016).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Properties

IUPAC Name

5-nitro-2-(2,2,2-trifluoroethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)4-15-6-2-1-5(3-11-6)12(13)14/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIFPOGCBCXTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Chloro-5-nitropyridine (9.5 grams), 2,2,2-trifluoroethanol (6.0 grams), and lithium hydroxide (4.0 grams) were mixed in 50 ml. of DMSO and stirred overnight (about 18 hours) at room temperature. The reaction mixture was then poured into water and the product was separated by filtration. It was crystallized from ethyl acetate-hexanes, yield 5.0 grams, m.p., 35°-37° C.
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9.5 g
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Synthesis routes and methods II

Procedure details

In a 250 mL four-necked flask, sodiumhydride (60% in mineral oil, 4.16 g) was combined with DMF (60 mL). The suspension was cooled to 0° C. and 2,2,2-trifluoroethanol (10.4 g, [CAS Reg. No. 75-89-8]) was added dropwise over a period of 20 minutes to the cold suspension. The mixture was stirred for 1 hour at 0° C. Then, a solution of 2-chloro-5-nitropyridine (15 g, [CAS Reg. No. 4548-45-2]) in DMF (70 mL) was added dropwise over a period of 20 minutes to the cold reaction mixture. Stirring was continued for 10 minutes at 0° C. and for 2 hours at r.t. The reaction mixture was poured into ice/water and was then extracted two times with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, and filtered. The solvent was evaporated and the residue was purified by flash chromatography (silica gel, gradient of heptane in ethyl acetate) to give the title compound as a yellow solid (20.52 g, 93%). MS (EI, m/e): 222.0 [M+].
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4.16 g
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60 mL
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Yield
93%

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